4-(4-(Tributylstannyl)phenyl)morpholine

Catalog No.
S971883
CAS No.
1257527-55-1
M.F
C22H39NOSn
M. Wt
452.27
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-(Tributylstannyl)phenyl)morpholine

CAS Number

1257527-55-1

Product Name

4-(4-(Tributylstannyl)phenyl)morpholine

IUPAC Name

tributyl-(4-morpholin-4-ylphenyl)stannane

Molecular Formula

C22H39NOSn

Molecular Weight

452.27

InChI

InChI=1S/C10H12NO.3C4H9.Sn/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;3*1-3-4-2;/h2-5H,6-9H2;3*1,3-4H2,2H3;

InChI Key

VIPDIXBRZHVCRF-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)N2CCOCC2

4-(4-(Tributylstannyl)phenyl)morpholine is an organotin compound with the CAS number 1257527-55-1. Information on its origin and specific significance in scientific research is currently limited. However, organotin compounds in general have been explored for various applications due to their unique properties [].


Molecular Structure Analysis

The key feature of 4-(4-(Tributylstannyl)phenyl)morpholine is the presence of a tributyltin group (Sn(C4H9)3) attached to a phenyl ring, which is further connected to a morpholine ring. The morpholine ring is a five-membered heterocycle containing a nitrogen atom.

  • Sn-C Bond: The Sn-C bond between the tin atom and the butyl groups is covalent and relatively weak compared to C-C bonds, making the tributyltin group susceptible to cleavage [].
  • Aromatic Ring: The phenyl ring provides stability and rigidity to the molecule due to its aromatic character.
  • Morpholine Ring: The morpholine ring introduces a secondary amine group (N-H) and an ether oxygen (C-O-C) into the molecule, potentially influencing its reactivity and solubility.

Chemical Reactions Analysis

  • Hydrolysis: Organotin compounds can undergo hydrolysis in water to release tributyltin hydroxide, a known environmental toxin [].

Physical And Chemical Properties Analysis

  • Physical State: Likely a solid or viscous liquid at room temperature.
  • Solubility: Potentially soluble in organic solvents due to the presence of the phenyl ring and butyl groups.
  • Stability: Susceptible to hydrolysis in water due to the Sn-C bond.

There is no current information available on the specific mechanism of action of 4-(4-(Tributylstannyl)phenyl)morpholine.

Organotin compounds like tributyltin are known to be toxic and can have endocrine disrupting effects []. Due to the structural similarity, 4-(4-(Tributylstannyl)phenyl)morpholine should be handled with caution, following proper laboratory safety protocols.

Organotin Compound:

4-(4-(Tributylstannyl)phenyl)morpholine is classified as an organotin compound. This means it contains a tin (Sn) atom bonded to organic groups (hydrocarbon chains) and other elements, in this case, carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). Organotin compounds have diverse applications in various industries, but their use is often restricted due to potential environmental and health concerns .

Reactant in Stille Cross-Coupling Reaction:

The primary application of 4-(4-(Tributylstannyl)phenyl)morpholine in scientific research lies in its use as a reactant in the Stille cross-coupling reaction. This reaction is a powerful tool in organic synthesis for forming carbon-carbon bonds between two different organic fragments. 4-(4-(Tributylstannyl)phenyl)morpholine serves as the organotin component, offering the "phenyl" group (benzene ring) for the coupling reaction .

Regio and Diastereoselective Synthesis:

A specific research area utilizing 4-(4-(Tributylstannyl)phenyl)morpholine involves the development of regioselective and diastereoselective syntheses. Regioselectivity refers to the preferential formation of a bond at a specific site on a molecule, while diastereoselectivity controls the formation of stereoisomers (3D structures) with specific spatial arrangements. Studies have employed 4-(4-(Tributylstannyl)phenyl)morpholine to achieve the targeted synthesis of (perfluoroalkyl)arylethenes, which are valuable building blocks in various functional materials .

Safety and Handling:

It is crucial to note that 4-(4-(Tributylstannyl)phenyl)morpholine is classified as a hazardous compound due to its potential health and environmental risks. It exhibits various hazard classifications, including acute toxicity (oral and dermal), skin and eye irritation, reproductive toxicity, and specific target organ toxicity (repeated exposure). Therefore, proper handling and safety precautions are essential when working with this compound .

Wikipedia

4-[4-(Tributylstannyl)phenyl]morpholine

Dates

Modify: 2023-08-15

Explore Compound Types